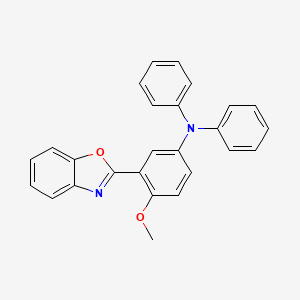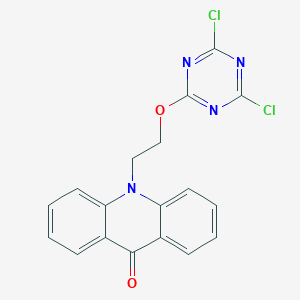
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one.
Reaction Conditions: The reaction between 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the triazine ring is activated by the base, allowing the acridine derivative to attack and form the desired product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced acridine derivatives.
科学的研究の応用
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is unique due to the presence of the triazine moiety, which imparts distinct chemical and biological properties compared to other acridine derivatives. This structural feature may enhance its reactivity and specificity in various applications.
特性
CAS番号 |
915691-79-1 |
|---|---|
分子式 |
C18H12Cl2N4O2 |
分子量 |
387.2 g/mol |
IUPAC名 |
10-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]ethyl]acridin-9-one |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-16-21-17(20)23-18(22-16)26-10-9-24-13-7-3-1-5-11(13)15(25)12-6-2-4-8-14(12)24/h1-8H,9-10H2 |
InChIキー |
JIKSQLGILLHURI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCOC4=NC(=NC(=N4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


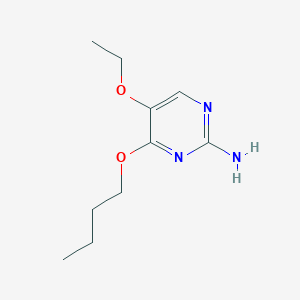


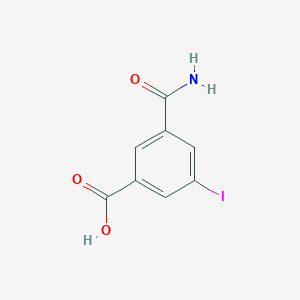

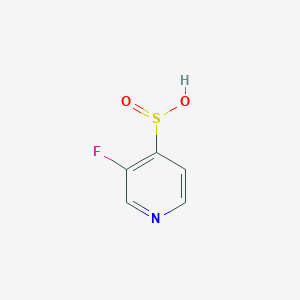

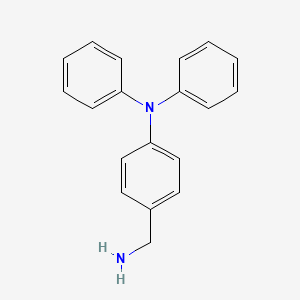



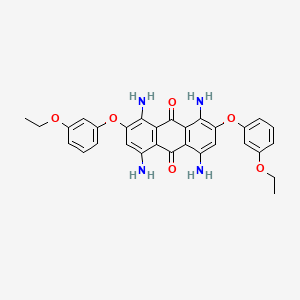
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)
